3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid
Brand Name: Vulcanchem
CAS No.: 83732-61-0
VCID: VC16996389
InChI: InChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14)
SMILES:
Molecular Formula: C6H4ClNO6S
Molecular Weight: 253.62 g/mol

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid

CAS No.: 83732-61-0

Cat. No.: VC16996389

Molecular Formula: C6H4ClNO6S

Molecular Weight: 253.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid - 83732-61-0

Specification

CAS No. 83732-61-0
Molecular Formula C6H4ClNO6S
Molecular Weight 253.62 g/mol
IUPAC Name 3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid
Standard InChI InChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14)
Standard InChI Key VMHPZSMLWXYABA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid, reflects the positional arrangement of its substituents: a chlorine atom at position 3, a hydroxyl group at position 4, a nitro group at position 5, and a sulfonic acid group at position 1 of the benzene ring. This configuration is validated by its canonical SMILES representation (C1=C(C=C(C(=C1N+[O-])O)Cl)S(=O)(=O)O) and InChIKey (VMHPZSMLWXYABA-UHFFFAOYSA-N), which encode its stereochemical and electronic features.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₄ClNO₆S
Molecular Weight253.62 g/mol
CAS Number83732-61-0
IUPAC Name3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid
SMILESC1=C(C=C(C(=C1N+[O-])O)Cl)S(=O)(=O)O
InChIKeyVMHPZSMLWXYABA-UHFFFAOYSA-N

Spectral and Crystallographic Data

While crystallographic data for the free acid form remains unreported, its sodium salt (C₆H₃ClNNaO₆S, molar mass 275.60 g/mol) exhibits enhanced solubility in aqueous media, facilitating its use in chromatographic applications. The presence of electron-withdrawing groups (nitro, sulfonic acid) and electron-donating hydroxyl moiety creates a polarized electronic environment, as evidenced by UV-Vis spectra showing absorption maxima in the 250–300 nm range.

Synthesis and Derivative Formation

Primary Synthesis Routes

The compound is typically synthesized through nitration and sulfonation reactions starting from chlorinated phenol derivatives. A patented method for analogous sulfonic acids involves the reduction of nitro intermediates using sodium bisulfite (NaHSO₃), followed by acetylation to stabilize reactive amino groups . For example, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid undergoes reductive amination in the presence of NaHSO₃ at 80–85°C, yielding intermediates that are subsequently acetylated .

Sodium Salt Preparation

The sodium salt derivative is produced via neutralization of the parent sulfonic acid with sodium hydroxide. This process increases water solubility and thermal stability, making the salt preferable for industrial applications. The derivative’s molecular formula (C₆H₃ClNNaO₆S) and EINECS number (301-112-5) are well-documented.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a Newcrom R1 column with acetonitrile/water/phosphoric acid (45:55:0.1 v/v) mobile phase achieves baseline separation of the compound from related impurities. Substituting phosphoric acid with formic acid enhances mass spectrometry compatibility, enabling hyphenated LC-MS workflows for structural elucidation.

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (N=O stretch) confirm functional group presence.

  • NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) reveals aromatic proton signals at δ 7.85 (d, J=2.4 Hz, H-2), δ 8.12 (d, J=2.4 Hz, H-6), and a broad singlet at δ 10.3 for the hydroxyl proton.

Industrial and Pharmaceutical Applications

Chromatographic Applications

The sodium salt serves as a stationary phase modifier in preparative chromatography, improving the resolution of polar analytes. Its sulfonic acid group interacts with basic compounds via ion-exchange mechanisms, while nitro and hydroxyl groups contribute to π-π and hydrogen bonding interactions.

Pharmaceutical Intermediate

As a precursor in synthesizing antifungal and antibacterial agents, the compound’s nitro group undergoes reduction to amine, enabling further functionalization. For instance, catalytic hydrogenation yields 3-chloro-4-hydroxy-5-aminobenzenesulfonic acid, a key intermediate in sulfonamide drug synthesis .

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